2-{[5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide
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Overview
Description
2-{[5-(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(3-CHLORO-4-FLUOROPHENYL)ACETAMIDE is a complex organic compound that features a combination of pyrazole, triazole, and acetamide moieties
Preparation Methods
The synthesis of 2-{[5-(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(3-CHLORO-4-FLUOROPHENYL)ACETAMIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds.
Formation of the triazole ring:
Coupling of the pyrazole and triazole rings: This can be done using a variety of coupling reagents and conditions, such as the use of palladium-catalyzed cross-coupling reactions.
Introduction of the acetamide group: This can be achieved through acylation reactions using acyl chlorides or anhydrides.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
2-{[5-(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(3-CHLORO-4-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[5-(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(3-CHLORO-4-FLUOROPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which 2-{[5-(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(3-CHLORO-4-FLUOROPHENYL)ACETAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions . The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to 2-{[5-(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(3-CHLORO-4-FLUOROPHENYL)ACETAMIDE include other pyrazole and triazole derivatives. These compounds share structural features but may differ in their specific substituents and functional groups . Examples include:
3,5-Dimethylpyrazole: A precursor to various ligands in coordination chemistry.
Imidazole derivatives: Known for their broad range of chemical and biological properties.
Properties
Molecular Formula |
C21H17Cl2FN6OS |
---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
2-[[5-(4-chloro-2,5-dimethylpyrazol-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C21H17Cl2FN6OS/c1-12-18(23)19(29(2)28-12)20-26-27-21(30(20)14-6-4-3-5-7-14)32-11-17(31)25-13-8-9-16(24)15(22)10-13/h3-10H,11H2,1-2H3,(H,25,31) |
InChI Key |
HLQAUNRAXIUSAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1Cl)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=C(C=C4)F)Cl)C |
Origin of Product |
United States |
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